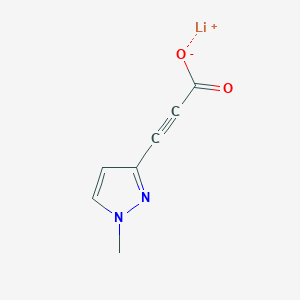

lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate

Description

Lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate is a lithium salt derived from the conjugate base of 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoic acid. The compound features a propargyl ester backbone linked to a 1-methylpyrazole substituent, which confers unique electronic and steric properties. Lithium ions in such salts often enhance solubility in polar solvents and influence reactivity in synthetic applications.

Properties

IUPAC Name |

lithium;3-(1-methylpyrazol-3-yl)prop-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2.Li/c1-9-5-4-6(8-9)2-3-7(10)11;/h4-5H,1H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTCJNZROXWAGW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C=CC(=N1)C#CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5LiN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044835-02-9 | |

| Record name | lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate typically involves the reaction of 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aqueous solutions of various salts for ion exchange reactions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new ionic compounds with different cations.

Scientific Research Applications

Chemical Structure and Synthesis

Lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate is derived from the combination of lithium ions with a pyrazole derivative. The pyrazole ring contributes to the compound's biological activity, while the lithium ion enhances solubility and reactivity. The synthesis typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent attachment to the propynoate moiety. Key parameters such as temperature and pH must be carefully controlled to achieve high yields and purity.

Key Structural Data:

- Molecular Formula: C7H5LiN2O

- Molecular Weight: 156.1 g/mol

- CAS Number: 2044835-02-9

Medicinal Chemistry Applications

Lithium salts are well-known for their mood-stabilizing properties, particularly in the treatment of bipolar disorder. This compound may exhibit similar therapeutic effects due to its lithium content combined with the biological activity of the pyrazole moiety.

Case Study: Therapeutic Potential

Research indicates that compounds similar to this compound can modulate enzyme activities and stabilize biomolecular structures, which may contribute to neuroprotective effects. Studies focusing on its efficacy in animal models are ongoing, aiming to establish its role in mood stabilization and neuroprotection.

Materials Science Applications

In materials science, this compound is being investigated for its potential use in developing advanced materials with enhanced properties. The compound's unique structural features allow it to participate in various chemical reactions that can lead to novel material formulations.

Table: Potential Applications in Materials Science

| Application Area | Description |

|---|---|

| Polymer Chemistry | Used as a precursor for lithium-containing polymers |

| Nanomaterials | Potential for incorporation into nanocomposites |

| Energy Storage Devices | Investigated for use in lithium-ion batteries |

Analytical Methods for Characterization

The characterization of this compound is crucial for understanding its properties and applications. Various analytical techniques are employed:

Spectroscopic Techniques:

- Nuclear Magnetic Resonance (NMR): Used to confirm molecular structure.

- Infrared (IR) Spectroscopy: Assists in identifying functional groups.

Thermal Analysis:

Differential Scanning Calorimetry (DSC) provides insights into thermal stability, which is essential for evaluating material performance under different conditions.

Mechanism of Action

The mechanism of action of lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate involves its interaction with specific molecular targets. The lithium ion can modulate the activity of enzymes and receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with pyrazole-containing sulfonyl chlorides listed in the General Catalog of Kanto Reagents (). Key differences lie in their functional groups and counterions:

Substituent Position Effects :

The positional isomerism of the pyrazole group (3- vs. 4-substitution on the benzene ring in sulfonyl chlorides) significantly impacts physicochemical properties. For example, the 3-substituted isomer exhibits a well-defined melting point (76.5–78.5°C), whereas the 4-substituted isomer lacks reported data, suggesting differences in crystallinity or stability .

Reactivity: Sulfonyl chlorides are highly reactive toward nucleophiles, enabling their use in sulfonamide synthesis. In contrast, lithium propynoates may participate in alkyne-based coupling reactions or act as ligands in metal complexes. The lithium counterion in the target compound likely enhances ionic conductivity, a property absent in neutral sulfonyl chlorides.

Biological Relevance: While details colorimetric assays for cytotoxicity, neither the target compound nor its sulfonyl chloride analogs have explicit biological data in the provided evidence. However, pyrazole derivatives are broadly studied for pharmaceutical applications due to their heterocyclic aromaticity and hydrogen-bonding capacity.

Methodological Considerations

The structural determination of such compounds often relies on crystallographic tools like SHELXL (), which refines small-molecule structures using high-resolution data. For example, SHELXL’s robust handling of twinned data or high-resolution refinement could resolve subtle conformational differences in positional isomers like the 3- and 4-pyrazole derivatives .

Biological Activity

Lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate is a lithium salt of a pyrazole derivative, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C7H5LiN2O2

Molecular Weight: 150.08 g/mol

IUPAC Name: Lithium 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate

Canonical SMILES: [Li+].C=C(C(=O)[O-])C(C)N1C=CN=C1C

InChI Key: QXGZQWZKQZJQQW-UHFFFAOYSA-M

Lithium ions have been extensively studied for their role in modulating various cellular processes. The mechanism of action for this compound is believed to involve:

- Inhibition of Glycogen Synthase Kinase 3 (GSK-3): Lithium is known to inhibit GSK-3, a key enzyme involved in numerous signaling pathways, including those related to cell proliferation and survival. This inhibition may contribute to neuroprotective effects and the stabilization of mood in bipolar disorder patients .

- Impact on Inositol Signaling Pathways: Lithium affects inositol metabolism, leading to alterations in phosphoinositide signaling, which can influence neurotransmitter release and neuronal excitability .

Anticancer Potential

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. This compound may enhance the efficacy of existing chemotherapeutics through its ability to induce apoptosis in cancer cells. For instance, pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression, such as BRAF and EGFR .

Neuroprotective Effects

Research highlights the neuroprotective potential of lithium compounds. In experimental models, lithium has demonstrated the capability to reduce neuronal cell death following ischemic events. This effect is attributed to its antioxidant properties and its role in stabilizing cellular signaling pathways that are often disrupted during neurodegeneration .

Case Studies

-

Study on Neuroprotection:

A study involving ovariectomized rats demonstrated that the combination of lithium with other compounds improved cognitive functions significantly. The treatment resulted in increased dendritic spine density and reduced tau phosphorylation, suggesting a protective role against neurodegenerative changes associated with estrogen deficiency . -

Anticancer Activity:

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptotic markers .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate, and how can regioselectivity be controlled?

- Methodology : Use a regioselective condensation/aza-Michael reaction under inert conditions (e.g., THF, argon atmosphere). Lithium chloride and sodium borohydride can mediate reduction steps, as demonstrated in analogous pyrazole-containing syntheses . Purification via column chromatography or recrystallization (using solvents like ethyl acetate/hexane) ensures product integrity. Monitor reaction progress using TLC or in situ FTIR.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Assign peaks using , , and 2D NMR (COSY, HSQC) to confirm the propiolate backbone and methyl-pyrazole substituent .

- XRD : Employ SHELX programs (e.g., SHELXL) for crystal structure refinement, particularly for resolving lithium coordination geometry .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How does lithium coordination influence the compound’s solubility and stability?

- Methodology : Compare solubility in polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (hexane). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Reference lithium ion hydration thermodynamics (e.g., of Li-HO interactions) to predict solvation effects .

Advanced Research Questions

Q. How can conflicting crystallographic data on lithium coordination geometry be resolved?

- Methodology : Use SHELXL’s twin refinement and hydrogen-bonding restraints for ambiguous electron density regions. Cross-validate with DFT-calculated bond lengths and angles. For example, if Li exhibits atypical coordination (e.g., tetrahedral vs. trigonal planar), compare Hirshfeld surface analysis against similar lithium carboxylates .

Q. What non-covalent interactions dominate the crystal packing, and how do they affect material properties?

- Methodology : Analyze intermolecular interactions (C–H···O, π-π stacking) via CrystalExplorer. For lithium-containing systems, focus on Li···O (carbonyl) and Li···N (pyrazole) contacts. Pair distribution function (PDF) analysis can resolve short-range order in amorphous phases .

Q. How do computational methods (DFT/MD) predict the compound’s reactivity in catalytic or biological systems?

- Methodology :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Use B3LYP/6-311++G(d,p) for lithium’s basis set.

- MD Simulations : Model solvation dynamics in aqueous/organic mixtures using OPLS-AA force fields. Reference gas-phase lithium ion clustering data (e.g., Li···CHCN interactions) to parameterize solvent effects .

Q. What strategies mitigate discrepancies in synthetic yields reported across studies?

- Methodology :

- Control Experiments : Vary stoichiometry of lithium salts (e.g., LiCl vs. LiOH) and reaction time.

- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., propiolate anion intermediates).

- Statistical Design : Apply a Box-Behnken model to optimize temperature, solvent, and catalyst loading .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal decomposition pathways?

- Methodology : Perform simultaneous TGA-DSC-MS under inert vs. oxidative atmospheres. Compare decomposition onset temperatures and evolved gas profiles (e.g., CO vs. pyrazole fragments). Cross-reference with computational pyrolysis models (ReaxFF) .

Q. Why do XRD studies report varying unit cell parameters for the same compound?

- Methodology : Check for polymorphism or solvent inclusion using solvent-drop grinding. Employ synchrotron XRD for high-resolution data. Refine structures with SHELXL’s JANA2006 interface to handle twinning or disorder .

Methodological Tables

Table 1 : Key Synthetic Parameters for Lithium(1+) Propiolate Derivatives

| Parameter | Optimal Range | Notes |

|---|---|---|

| Reaction Temperature | −10°C to 25°C | Prevents propiolate decomposition |

| Lithium Source | LiCl (2.5 eq.) | Avoids hydroxide precipitation |

| Solvent | THF/EtO | Enhances lithium ion mobility |

| Purification | Recrystallization | Ethyl acetate/hexane (3:1 v/v) |

Table 2 : Computational Benchmarks for Lithium Coordination Energy

| Method | Basis Set | (kcal/mol) | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | −48.2 | |

| MP2 | aug-cc-pVDZ | −45.7 | |

| CCSD(T) | cc-pVTZ | −47.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.